molecular formula C8H6Cl2O B179168 2,6-Dichloro-4-methylbenzaldehyde CAS No. 116070-31-6

2,6-Dichloro-4-methylbenzaldehyde

Cat. No. B179168
M. Wt: 189.04 g/mol
InChI Key: AACXQAPPAREFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O . It has a molecular weight of 189.04 .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-methylbenzaldehyde consists of a benzene ring with two chlorine atoms and one methyl group attached to it . The InChI code for this compound is 1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-methylbenzaldehyde include a boiling point of 267.8±35.0 °C and a density of 1.338±0.06 g/cm3 . It is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Cascade Reactions for Methylbenzaldehydes Production
One significant application involves the production of methylbenzaldehydes through cascade reactions. Specifically, 2- and 4-Methylbenzaldehyde, precursors for phthalic anhydride and terephthalic acid, are formed from ethanol on hydroxyapatite catalysts. This method demonstrates a pathway for converting bioethanol to valuable chemicals, showcasing the potential of 2,6-Dichloro-4-methylbenzaldehyde derivatives in catalytic processes and chemical synthesis (Moteki, Rowley, & Flaherty, 2016).

Copper-Catalyzed Oxidation in Water
Another research area explores the copper-catalyzed oxidation of benzyl alcohols to aldehydes in water, achieving high yields up to 94%. This process is noted for its wide substrate scope, high functional group tolerance, and environmental friendliness, as it occurs in water at room temperature without organic solvents. This application is crucial for sustainable chemistry and industrial processes, highlighting the versatility of methylbenzaldehyde compounds, including 2,6-Dichloro-4-methylbenzaldehyde, in green chemistry (Wu et al., 2016).

Synthesis of Schiff Bases and Zinc Complexes
The synthesis of Schiff bases from 2-acetamidobenzaldehyde and various benzothiazoles, leading to the creation of zinc complexes, represents a fascinating application in the realm of coordination chemistry. These complexes, with diverse anionic types, have been examined for their antibacterial properties, demonstrating the role of 2,6-Dichloro-4-methylbenzaldehyde derivatives in medicinal chemistry and the development of new antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).

Photostability and Chemical Reduction
Research into the photostability of o-benzoquinones, derived from the reduction of substituted benzaldehydes, sheds light on the structural modifications that enhance photostability. This work is crucial for understanding the chemical behavior of benzaldehyde derivatives under light exposure, with implications for their storage, handling, and application in various industrial and research settings (Arsenyev et al., 2016).

Environmental and Material Science Applications
Lastly, the use of benzaldehyde derivatives, including 2,6-Dichloro-4-methylbenzaldehyde, in the synthesis of microporous materials for carbon dioxide adsorption highlights their importance in environmental science and materials engineering. These materials demonstrate enhanced CO2 adsorption capacities and selectivities, offering promising solutions for CO2 capture and storage technologies (Li, Zhang, & Wang, 2016).

Safety And Hazards

2,6-Dichloro-4-methylbenzaldehyde is classified as a hazardous substance. It may cause serious eye damage, respiratory irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

2,6-dichloro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACXQAPPAREFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.